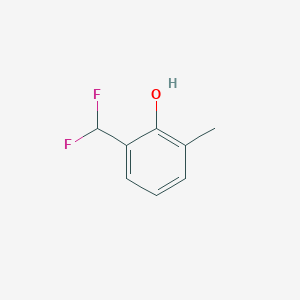
2-(Difluoromethyl)-6-methylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Difluoromethyl)-6-methylphenol: is an organic compound that belongs to the class of phenols It is characterized by the presence of a difluoromethyl group (-CF₂H) and a methyl group (-CH₃) attached to a benzene ring with a hydroxyl group (-OH)
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the electrophilic difluoromethylation of 6-methylphenol using difluoromethylating agents such as difluoromethyl iodide (CF₂HI) or difluoromethyl sulfone (CF₂HSO₂R) under basic conditions .
Industrial Production Methods
In an industrial setting, the production of 2-(Difluoromethyl)-6-methylphenol can be achieved through a continuous flow process. This method allows for the efficient and scalable synthesis of the compound by utilizing fluoroform (CHF₃) as a difluoromethylating agent in the presence of a suitable catalyst .
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethyl)-6-methylphenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The difluoromethyl group can be reduced to a methyl group under specific conditions.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as can be used.
Substitution: Reagents like and are commonly employed.
Major Products
Oxidation: Formation of quinone derivatives.
Reduction: Conversion to 2-methyl-6-methylphenol.
Substitution: Formation of various substituted phenols depending on the nucleophile used.
Scientific Research Applications
2-(Difluoromethyl)-6-methylphenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in the development of pharmaceutical agents.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(Difluoromethyl)-6-methylphenol involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable scaffold for drug design, as it can interact with various enzymes and receptors within the body .
Comparison with Similar Compounds
Similar Compounds
2-(Trifluoromethyl)-6-methylphenol: Contains a trifluoromethyl group instead of a difluoromethyl group.
2-(Fluoromethyl)-6-methylphenol: Contains a fluoromethyl group instead of a difluoromethyl group.
2-(Chloromethyl)-6-methylphenol: Contains a chloromethyl group instead of a difluoromethyl group.
Uniqueness
2-(Difluoromethyl)-6-methylphenol is unique due to the presence of the difluoromethyl group, which imparts distinct chemical properties such as increased stability and lipophilicity compared to its analogs. This makes it a valuable compound for various applications, particularly in the development of pharmaceuticals and agrochemicals .
Properties
Molecular Formula |
C8H8F2O |
|---|---|
Molecular Weight |
158.14 g/mol |
IUPAC Name |
2-(difluoromethyl)-6-methylphenol |
InChI |
InChI=1S/C8H8F2O/c1-5-3-2-4-6(7(5)11)8(9)10/h2-4,8,11H,1H3 |
InChI Key |
BHRNBXCGDYCQFX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Oxo-8-[4-(4-phenylbutoxy)benzoylamino]-4H-1-benzopyran-2-carboxamide](/img/structure/B13942830.png)
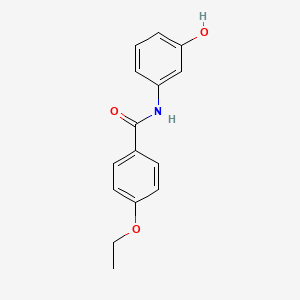
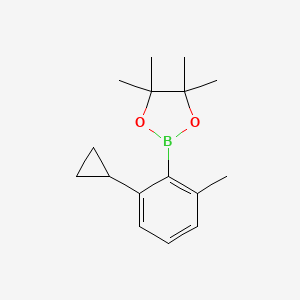
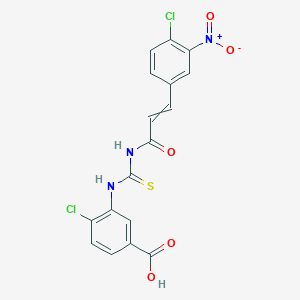

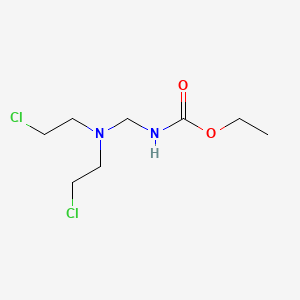
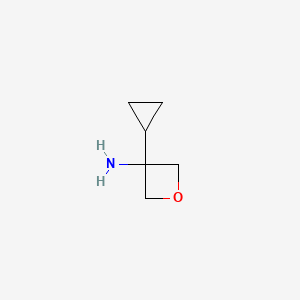
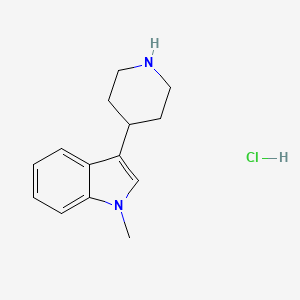
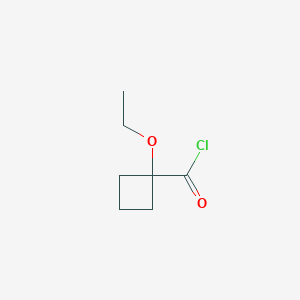
![1-[[2-(7-Bromoquinolin-4-yl)-1-(6-methylpyridin-2-yl)ethylidene]amino]pyrrolidin-2-one](/img/structure/B13942896.png)
![4-Chloro-6-(6-methoxy-5-methyl-pyridin-3-yl)-5,6,7,8-tetrahydro-pyrido[4,3-d]pyrimidine](/img/structure/B13942898.png)

![4-[4-(4, 4,5,5-Tetramethyl-1,3,2-d ioxaborolan-2-yl)-pyrazol-1-yl]-1-(2,2,2-trifluoroethyl)-piperidine](/img/structure/B13942914.png)
![1-[2-(4-Methoxy-phenoxy)-ethyl]-1h-indole-4-carboxylic acid](/img/structure/B13942918.png)
